3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a compound that falls under the broader category of benzo[d]thiazol derivatives. These compounds have attracted considerable interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves several steps, beginning with the preparation of the 1,2,4-triazole ring system and its subsequent functionalization. Standard conditions might include the use of strong bases, nucleophiles, and solvents under controlled temperatures.
Industrial Production Methods
For large-scale production, optimizing reaction conditions to ensure high yield and purity is crucial. This often involves using continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Typically involves the conversion of sulfur groups to sulfoxides or sulfones.
Reduction: Could involve the reduction of triazole rings under specific conditions.
Substitution: Reactions such as nucleophilic substitution on the triazole ring or benzo[d]thiazol moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, nucleophiles like thiols.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically results in sulfoxides or sulfones, while substitution can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has a range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the production of dyes, agricultural chemicals, and other specialized materials.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. Generally:
Molecular Targets: It often targets specific enzymes or receptors within biological systems.
Pathways Involved: Interacts with biochemical pathways, affecting processes like cell division or metabolism.
Comparison with Similar Compounds
3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its specific combination of functional groups, which confer a distinct set of properties. Similar compounds include other benzo[d]thiazol derivatives and triazole-containing molecules. its unique isopropylthio and phenyl substituents make it stand out in terms of its biological activity and reactivity.
Similar Compounds
3-methyl-1,2,4-triazole
Benzo[d]thiazol-2-ylamine
4-phenyl-1,2,4-triazole
Properties
IUPAC Name |
3-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13(2)25-18-21-20-17(23(18)14-8-4-3-5-9-14)12-22-15-10-6-7-11-16(15)26-19(22)24/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBZAAFUIVOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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